molecular formula C9H8ClN3O2 B13666404 Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

Cat. No.: B13666404
M. Wt: 225.63 g/mol
InChI Key: UDEKOEMOMIBQGR-UHFFFAOYSA-N
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Description

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-1H-imidazole with ethyl 2-bromoacetate under basic conditions, followed by cyclization to form the imidazopyridine core . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include substituted imidazopyridines, N-oxides, and dihydro derivatives, which can have varied biological activities .

Scientific Research Applications

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyridines such as:

  • Imidazo[1,2-a]pyridine
  • Imidazo[4,5-b]pyridine
  • Imidazo[2,1-b]thiazole

Uniqueness

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and advanced materials .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 4-chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-5-3-4-11-7(10)6(5)13-8/h3-4H,2H2,1H3,(H,12,13)

InChI Key

UDEKOEMOMIBQGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=CN=C2Cl

Origin of Product

United States

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